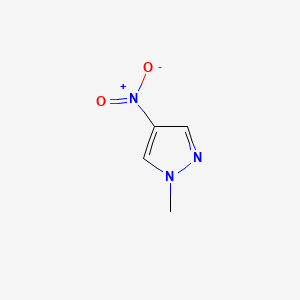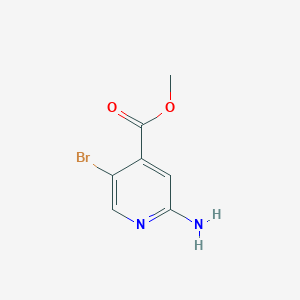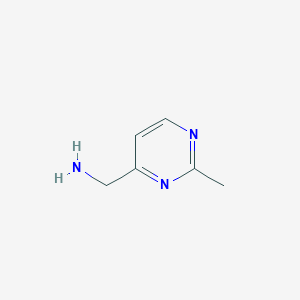
1-Methyl-4-nitro-1H-pyrazole
Übersicht
Beschreibung
1-Methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding in Pyrazole Derivatives
Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and its derivatives demonstrate significant hydrogen-bonding characteristics, essential in crystallography and molecular structural analysis. These molecules exhibit polarized structures and are linked into chains or sheets by hydrogen bonds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Synthesis and Reactivity
1-Methyl-4-nitro-1H-pyrazole derivatives are synthesized and react with various substances like ammonia and amines, underlining their reactivity and potential in developing new compounds (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).
Energetic Materials Research
Research on nitropyrazole compounds, including 1-methyl-3,4,5-trinitropyrazole, focuses on their application as energetic materials. Their higher energy compared to traditional explosives like TNT and lower sensitivity make them a subject of interest in the field of explosives (Old Jun-lin, 2014).
Theoretical Studies on Detonation Properties
Theoretical studies have been conducted to evaluate the detonation properties of this compound derivatives. Such research is pivotal in understanding and predicting the performance of these compounds as high-energy density materials (Ravi, Gore, Venkatesan, Tewari, & Sikder, 2010).
Intramolecular Hydrogen Bonding
Studies on pyrazole derivatives highlight the role of intramolecular hydrogen bonding in the reactivity and stability of these compounds. Understanding these interactions is crucial for chemical synthesis and the development of new pharmaceuticals (Szlachcic, Uchacz, Gryl, Danel, Wojtasik, Kolek, Jarosz, & Stadnicka, 2020).
Catalyzed Reactions
Pyrazole derivatives, including this compound, are used in catalyzed reactions, signifying their potential in synthetic chemistry and pharmaceuticals (Galenko, Ivanov, Novikov, Zolotarev, & Khlebnikov, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar nitro-containing compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Nitro-containing compounds generally undergo biotransformation in the body, leading to the formation of reactive species that can interact with biological targets .
Biochemical Pathways
Nitro-containing compounds are often involved in redox reactions and can interfere with various metabolic pathways .
Pharmacokinetics
As a nitro-containing compound, it is likely to undergo metabolic transformations in the body .
Result of Action
Nitro-containing compounds can generate reactive species that may cause cellular damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-Methyl-4-nitro-1H-pyrazole . For instance, certain conditions may affect its solubility, absorption, and metabolic transformation .
Biochemische Analyse
Biochemical Properties
1-Methyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative metabolism, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties and reactivity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In various cell types, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and the levels of specific metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can result in significant changes in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of degradation products that can have different biochemical properties . In in vitro and in vivo studies, it has been observed that the effects of this compound on cellular processes can change over time, depending on its stability and the accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response . Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects, such as liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in cells . The interactions of this compound with cofactors and other metabolic enzymes also play a crucial role in determining its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution in various tissues . The binding of the compound to intracellular proteins can also influence its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of the compound in different subcellular compartments can have significant implications for its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJIVYLYOVBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192990 | |
| Record name | Pyrazole, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3994-50-1 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3994-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 1-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003994501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-methyl-4-nitropyrazole?
A1: 1-Methyl-4-nitropyrazole has the molecular formula C4H5N3O2 and a molecular weight of 127.10 g/mol. []
Q2: What spectroscopic data is available for characterizing 1-methyl-4-nitropyrazole?
A2: Researchers have employed various spectroscopic techniques to characterize 1-methyl-4-nitropyrazole. These include:
- NMR Spectroscopy: 1H NMR, 13C NMR, and 15N NMR provide information about the compound's structure and electronic environment. [, , ]
- IR Spectroscopy: Infrared spectroscopy helps identify functional groups and analyze vibrational modes within the molecule. [, ]
- Mass Spectrometry: Techniques like ESI MS are used to determine the molecular weight and fragmentation pattern of the compound. []
Q3: How does the nitro group influence the reactivity of 1-methyl-4-nitropyrazole?
A3: The nitro group, being strongly electron-withdrawing, significantly affects the reactivity of 1-methyl-4-nitropyrazole. It deactivates the pyrazole ring towards electrophilic aromatic substitution, making reactions at other positions more favorable. [, ]
Q4: Can 1-methyl-4-nitropyrazole undergo vicarious nucleophilic substitution reactions?
A4: Yes, studies have shown that 1-methyl-4-nitropyrazole undergoes vicarious nucleophilic substitution of hydrogen with various nucleophiles like hydrazines and aminoazoles in the presence of strong bases. [, ]
Q5: How can 4-nitroiodopyrazoles be synthesized?
A5: 4-Nitroiodopyrazoles can be synthesized through the nitrodeiodination of polyiodopyrazoles using a mixture of nitric acid and sulfuric acid. This method offers a convenient route to these otherwise challenging to access compounds. []
Q6: What is the biological activity of 1-methyl-4-nitropyrazole?
A6: 1-Methyl-4-nitropyrazole, alongside other nitropyrazole derivatives, has been investigated for potential antiparasitic activity against organisms like Trichomonas vaginalis and Entamoeba invadens. [] It has also shown some activity against Plasmodium berghei, albeit weaker than the reference drug metronidazole. []
Q7: Can 1-methyl-4-nitropyrazole be used as a building block for other biologically active compounds?
A7: Yes, 1-methyl-4-nitropyrazole serves as a versatile building block in organic synthesis. For instance, it can be used to synthesize pyrazolo-fused 7-deazapurine ribonucleosides, some of which exhibit cytotoxic effects against cancer and leukemia cell lines and antiviral activity against hepatitis C virus. []
Q8: Have there been any computational studies on 1-methyl-4-nitropyrazole?
A8: Yes, computational studies have been conducted to investigate the structure and properties of 1-methyl-4-nitropyrazole. Theoretical calculations, including anharmonic Raman and infrared spectra analysis, have been performed to understand its vibrational modes and electronic structure. []
Q9: What is known about the structure-activity relationships (SAR) of 1-methyl-4-nitropyrazole and its derivatives?
A9: While limited specific information is available regarding SAR for 1-methyl-4-nitropyrazole itself, studies on related nitropyrazole derivatives suggest that the position and nature of substituents on the pyrazole ring can significantly influence biological activity. For example, the presence of a nitro group at the 4-position seems crucial for antiparasitic activity in some cases. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)
